molecular formula C19H22F2N2 B5749165 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine CAS No. 415955-11-2

1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B5749165
CAS No.: 415955-11-2
M. Wt: 316.4 g/mol
InChI Key: NXVSOQDGEMYDBW-UHFFFAOYSA-N
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Description

1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 2,4-difluorobenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced amine or hydrocarbon.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorobenzyl)-4-(2,5-dimethylphenyl)piperazine
  • 1-(2,4-difluorobenzyl)-4-(2,5-dimethoxyphenyl)piperazine
  • 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperidine

Uniqueness

1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine is unique due to the presence of both difluorobenzyl and dimethylphenyl groups, which may confer specific pharmacological properties and reactivity patterns that are distinct from other piperazine derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2/c1-14-3-4-15(2)19(11-14)23-9-7-22(8-10-23)13-16-5-6-17(20)12-18(16)21/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVSOQDGEMYDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354799
Record name 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415955-11-2
Record name 1-(2,4-difluorobenzyl)-4-(2,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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